Benzenesulfonamide, N-3-quinolinyl-
Overview
Description
Benzenesulfonamide, N-3-quinolinyl- is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. Benzenesulfonamide, N-3-quinolinyl-, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-3-quinolinyl- typically involves the reaction of 3-quinolineamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for Benzenesulfonamide, N-3-quinolinyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-3-quinolinyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the quinoline ring or the sulfonamide group.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-3-quinolinyl- involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of bicarbonate and protons. This inhibition can lead to a decrease in intraocular pressure in the case of glaucoma or inhibit the growth of cancer cells by disrupting their metabolic processes .
Comparison with Similar Compounds
Benzenesulfonamide, N-3-quinolinyl- can be compared with other benzenesulfonamide derivatives:
N-(8-quinolyl)benzenesulfonamide: Similar structure but with the quinoline ring attached at the 8-position instead of the 3-position.
N-(2-quinolyl)benzenesulfonamide: Another positional isomer with different biological activities and chemical properties.
Benzenesulfonamide derivatives with different substituents: These compounds can have varying degrees of activity and selectivity depending on the nature and position of the substituents on the benzenesulfonamide moiety.
Benzenesulfonamide, N-3-quinolinyl- stands out due to its unique position of the quinoline ring, which can influence its interaction with biological targets and its overall chemical reactivity.
Properties
CAS No. |
53472-21-2 |
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Molecular Formula |
C15H12N2O2S |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H12N2O2S/c18-20(19,14-7-2-1-3-8-14)17-13-10-12-6-4-5-9-15(12)16-11-13/h1-11,17H |
InChI Key |
NVPAJUXKLYDSOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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